molecular formula C13H14N2O2 B2584281 Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate CAS No. 1823527-33-8

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate

Cat. No.: B2584281
CAS No.: 1823527-33-8
M. Wt: 230.267
InChI Key: CMRNGGQIHWBPSQ-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate typically involves the esterification of 1-benzyl-1H-pyrazole-4-acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

    Oxidation: Formation of 1-benzyl-1H-pyrazole-4-acetic acid.

    Reduction: Formation of 1-benzyl-1H-pyrazole-4-ylmethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Similar structure but with a bromine atom at the 4-position.

    Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

Methyl 2-(1-benzyl-1h-pyrazol-4-yl)acetate is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

methyl 2-(1-benzylpyrazol-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRNGGQIHWBPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN(N=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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